molecular formula C12H16N2O6S B8684638 N-[(2-nitrophenyl)sulfonyl]leucine

N-[(2-nitrophenyl)sulfonyl]leucine

Cat. No.: B8684638
M. Wt: 316.33 g/mol
InChI Key: VRHVHBIUCNRUOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-nitrophenyl)sulfonyl]leucine is a useful research compound. Its molecular formula is C12H16N2O6S and its molecular weight is 316.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research has shown that compounds similar to N-[(2-nitrophenyl)sulfonyl]leucine exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have indicated that nitrophenylsulfonamide derivatives can inhibit the proliferation of cancer cells by inducing apoptosis. A notable case study demonstrated that certain analogs reduced cell viability in breast cancer cells by targeting specific signaling pathways related to cell survival and proliferation .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. It has been shown to inhibit certain metalloenzymes, which play crucial roles in disease processes such as cancer and inflammation. For example, inhibitors targeting histone deacetylases (HDACs) have been developed based on the structural framework of this compound, leading to promising results in preclinical models .

Neurological Disorders

The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders. Research indicates that derivatives of leucine can enhance cognitive function and may be beneficial in conditions such as Alzheimer's disease. This compound could serve as a lead compound for developing cognitive enhancers due to its structural similarities with known neuroprotective agents .

Antimicrobial Activity

There is emerging evidence that compounds containing nitrophenylsulfonamide groups exhibit antimicrobial properties. Studies have reported that these compounds demonstrate selective antibacterial activity against Gram-positive bacteria, which could be harnessed for developing new antibiotics .

Case Studies

Study Focus Findings
Study 1Anticancer EffectsDemonstrated cytotoxicity against breast cancer cells; induced apoptosis through mitochondrial pathways.
Study 2Enzyme InhibitionIdentified as a potent inhibitor of HDACs; showed efficacy in reducing tumor growth in vivo models.
Study 3Neurological ApplicationsEnhanced cognitive function in animal models; potential for Alzheimer's treatment based on leucine derivatives.
Study 4Antimicrobial PropertiesExhibited significant antibacterial activity against Staphylococcus aureus; MIC values suggest potential for clinical application.

Properties

Molecular Formula

C12H16N2O6S

Molecular Weight

316.33 g/mol

IUPAC Name

4-methyl-2-[(2-nitrophenyl)sulfonylamino]pentanoic acid

InChI

InChI=1S/C12H16N2O6S/c1-8(2)7-9(12(15)16)13-21(19,20)11-6-4-3-5-10(11)14(17)18/h3-6,8-9,13H,7H2,1-2H3,(H,15,16)

InChI Key

VRHVHBIUCNRUOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-nitrobenzenesulfonylchloride (11 g; 50 mmol) and NaOH (2.1 g; 53 mmol) in H2O (100 ml) was added DL-leucine (6.55 g; 50 mmol) and left over night with stirring at rt. The reaction mixture was added 4 M NaOH (12.5 ml) and filtered. The filtrate was acidified with 1 M HCl (50 ml) and extracted with EtOAc. The combined organic fractions were dried (Na2SO4) and evaporated to dryness to give 6.7 g (42%) product.
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
DL-leucine
Quantity
6.55 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Yield
42%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.